2-[4-(4-Bromophenyl)-tetrahydro-2H-pyran-4-yl]acetic acid - 1226383-83-0

2-[4-(4-Bromophenyl)-tetrahydro-2H-pyran-4-yl]acetic acid

Catalog Number: EVT-3228959
CAS Number: 1226383-83-0
Molecular Formula: C13H15BrO3
Molecular Weight: 299.16
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(S)-N-[(4-{(S)-1-[2-(4-Methoxybenzamido)-2-methylpropanoyl]pyrrolidine-2-carboxamido}-3,4,5,6-tetrahydro-2H-pyran-4-yl)carbonyl]proline dimethyl sulfoxide monosolvate

Compound Description: This compound is a tetrapeptide containing a tetrahydropyran ring. The research focuses on its crystal structure, revealing a helical conformation stabilized by intramolecular hydrogen bonding. [] This interaction contributes to a rigid β-turn structure. Intermolecular hydrogen bonding further links the molecules into a three-dimensional framework within the crystal. []

Relevance: This compound shares the tetrahydropyran ring system with 2-[4-(4-Bromophenyl)-tetrahydro-2H-pyran-4-yl]acetic acid. The study highlights the structural impact of substituents on the tetrahydropyran ring, which can influence its conformation and intermolecular interactions. []

[(±)-(2,4,6-cis)-4-chloro-6-(naphthalen-1-yl)-tetrahydro-2H-pyran-2-yl]methanol (CTHP)

Compound Description: CTHP is investigated for its antihyperalgesic effects in mice, demonstrating efficacy in chemical and thermal pain models. [] The study suggests its mechanism of action involves the NO/cGMP/KATP pathway and κ-opioid receptors. []

7-{4-[2-(Butoxy)ethoxy]phenyl}-N-(4-{[methyl(tetrahydro-2H-pyran-4-yl)amino]methyl}phenyl)-1-propyl-2,3-dihydro-1H-1-benzazepine-4-carboxamide

Compound Description: This compound is an orally active CCR5 antagonist, demonstrating potential for treating HIV infection. [] The research focuses on developing a practical synthesis method for this complex molecule. []

Relevance: This compound, like 2-[4-(4-Bromophenyl)-tetrahydro-2H-pyran-4-yl]acetic acid, contains a tetrahydropyran ring. Notably, it exists as part of a larger, more complex structure, emphasizing the versatility of the tetrahydropyran moiety in medicinal chemistry and its potential incorporation into diverse molecular frameworks. []

7-(4-carboxyphenyl)-8-oxo-5,8-dihydro-6H-benzo[h]chromeno[3,2-b]xanthylium acetate

Compound Description: This complex hybrid molecule is formed through a Michael condensation reaction involving a chalcone and a substituted 2H-chromen-2-one. [] The study explores the reactivity of these compounds and their potential for creating diverse polyoxaheterocyclic systems. []

Relevance: While structurally distinct from 2-[4-(4-Bromophenyl)-tetrahydro-2H-pyran-4-yl]acetic acid, this compound exemplifies the use of similar starting materials and reaction conditions to those potentially employed in the synthesis of tetrahydropyran derivatives. []

7-(4′-fluoro-3,3′,5-trimethyl[1,1′-biphenyl]-2-YL)-3-hydroxy-5-OXO-5-13C-heptanoic acid

Compound Description: This compound is a potent HMG-CoA reductase inhibitor designed for studying enzyme interactions using 13C NMR techniques. []

Relevance: Although structurally different from 2-[4-(4-Bromophenyl)-tetrahydro-2H-pyran-4-yl]acetic acid, this compound shares a similar carboxylic acid functionality. [] This comparison highlights the importance of specific functional groups in conferring biological activity, even within diverse structural contexts.

trans-6-[2-(4′-fluoro −3,3′,5-trimethyl[1,1′-biphenyl]-2-YL)ethyl]-3,4,5,6-tetrahydro-6-13C-4-hydroxy-2H-pyran-2-one

Compound Description: Similar to compound 5, this compound is also a potent HMG-CoA reductase inhibitor incorporating a 13C label for studying enzyme interactions. []

Relevance: This compound shares the tetrahydropyran ring system with 2-[4-(4-Bromophenyl)-tetrahydro-2H-pyran-4-yl]acetic acid. It also features a biphenyl group, highlighting the potential for incorporating aromatic substituents onto the tetrahydropyran ring to modulate biological activity. []

(±)‐trans‐6‐[4,4‐bis(4‐fluorophenyl)‐3‐ (1‐methyl‐1H‐tetrazol‐5‐YL)‐1(E),3‐[2‐14C] butadienyl]‐4‐hydroxy‐3,4,5,6‐tetrahydro‐2H‐pyran‐2‐one (BMY-22089)

Compound Description: BMY-22089 is synthesized using a convergent approach, incorporating a 14C label for potential use in metabolic studies. [] This compound likely possesses significant biological activity, given the presence of the tetrazole and fluorophenyl groups, which are commonly found in pharmaceuticals.

Relevance: This compound shares the tetrahydropyran ring system with 2-[4-(4-Bromophenyl)-tetrahydro-2H-pyran-4-yl]acetic acid. The presence of the bis(4-fluorophenyl) moiety in BMY-22089 demonstrates the potential for incorporating similar di-substituted aromatic rings, like a 4-bromophenyl group, onto the tetrahydropyran scaffold. []

Acetic acid-3,5-diacetoxy-2-acetoxymethyl-6-(4-quinoxalin-2-yl-phenoxy)-tetrahydro-pyran-4-yl-ester

Compound Description: This compound's crystal structure analysis reveals a stable sugar moiety with a chair conformation for the pyranoid ring. [] All acetyl groups adopt an equatorial position, further contributing to the molecule's stability. []

Relevance: This compound, like 2-[4-(4-Bromophenyl)-tetrahydro-2H-pyran-4-yl]acetic acid, features a tetrahydropyran ring. The study emphasizes the conformational preferences of the tetrahydropyran ring and the influence of substituents on its overall three-dimensional structure. []

2,3-Dihydro-2-(6-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl)phthalazine-1,4-diones

Compound Description: These substituted compounds were synthesized using a novel one-pot, multicomponent reaction involving a pyranone, a triazolethiol, and phthalic anhydrides. []

Relevance: This class of compounds, although structurally distinct from 2-[4-(4-Bromophenyl)-tetrahydro-2H-pyran-4-yl]acetic acid, emphasizes the utility of pyranone derivatives as building blocks for synthesizing diverse heterocyclic systems. []

3-[3-(N′-Benzylidene-hydrazino)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]-4-hydroxy-6-methyl-pyran-2-ones

Compound Description: These substituted compounds were synthesized using a one-pot, three-component reaction involving a pyranone, a triazolethiol, and various aldehydes. []

Relevance: This class of compounds, while structurally different from 2-[4-(4-Bromophenyl)-tetrahydro-2H-pyran-4-yl]acetic acid, highlights the synthetic versatility of pyranone derivatives as valuable synthons in multicomponent reactions. []

3-(2-(5-(Benzylideneamino)-3-phenyl-1H-pyrazol-1-yl)thiazol-4-yl)-4-hydroxy-6-methyl-2H-pyran-2-one Derivatives

Compound Description: This group of compounds is synthesized through a one-pot, four-component condensation reaction involving a pyranone derivative, showcasing a simple and efficient approach for their preparation. []

Relevance: Although structurally distinct from 2-[4-(4-Bromophenyl)-tetrahydro-2H-pyran-4-yl]acetic acid, this group of compounds highlights the utility of pyranone derivatives as versatile building blocks in multicomponent reactions for synthesizing diverse heterocyclic systems. []

Compound Description: This compound is synthesized via an electrochemically induced multicomponent reaction, demonstrating a novel synthetic approach. [] It exhibits promising potential for biomedical applications, particularly in regulating inflammatory diseases. []

Relevance: This compound possesses a 4-bromophenyl group, similar to 2-[4-(4-Bromophenyl)-tetrahydro-2H-pyran-4-yl]acetic acid, highlighting the potential biological relevance of this substituent. [] While the core structures differ, the shared presence of this group suggests potential similarities in their pharmacological profiles.

(1,8-diethyl-1,3,4,9-tetrahydro-pyrano[3,4-b]indol-1-yl)acetic acid (2-hydroxy-benzylidene)hydrazide

Compound Description: This compound is a derivative of the non-steroidal anti-inflammatory drug (NSAID) etodolac. [] Its crystal structure analysis reveals intermolecular hydrogen bonds that contribute to the formation of centrosymmetric dimers. []

Relevance: This compound, like 2-[4-(4-Bromophenyl)-tetrahydro-2H-pyran-4-yl]acetic acid, possesses a tetrahydropyran ring and an acetic acid side chain. The study underscores the importance of these structural motifs in developing NSAIDs and their potential for influencing drug-target interactions. []

Methyl 2-benzoylamino-3-dimethylaminopropenoate

Compound Description: This versatile compound reacts with various 1,3-diketones and potential 1,3-diketones to produce a variety of fused pyranones, highlighting its utility in organic synthesis. []

Relevance: This compound can potentially react with appropriate diketones to form tetrahydropyran rings, similar to the one present in 2-[4-(4-Bromophenyl)-tetrahydro-2H-pyran-4-yl]acetic acid. [] This connection emphasizes a possible synthetic route for creating structurally related compounds using common building blocks.

trans-tetrahydro-4-hydroxy-6-[2-(2,3,4,5-substituted-1H-pyrrol-1-yl)ethyl]-2H-pyran-2-ones

Compound Description: This series of compounds and their corresponding dihydroxy acids were synthesized and tested for their ability to inhibit HMG-CoA reductase. [] The research revealed a significant increase in inhibitory potency when substituents were introduced at specific positions on the pyrrole ring. []

Relevance: These compounds share the tetrahydropyran-2-one core structure with 2-[4-(4-Bromophenyl)-tetrahydro-2H-pyran-4-yl]acetic acid. [] The study emphasizes the impact of substituents on biological activity, suggesting that modifications to the tetrahydropyran ring can significantly alter its pharmacological profile.

(+)-(4R)-trans-2-(4-fluorophenyl)-5-(1-methylethyl)-N,3-diphenyl-1-[(tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl)ethyl]-1H-pyrrole-4-carboxamide

Compound Description: This compound exhibits potent HMG-CoA reductase inhibitory activity, surpassing that of the fungal metabolite compactin. []

Relevance: This compound shares the tetrahydropyran-2-one core structure with 2-[4-(4-Bromophenyl)-tetrahydro-2H-pyran-4-yl]acetic acid. [] The presence of the 4-fluorophenyl group in this potent inhibitor highlights the potential for incorporating similar aromatic substituents, such as a 4-bromophenyl group, to modulate the biological activity of the tetrahydropyran scaffold.

Compound Description: This compound, co-crystallized with citric acid, is investigated for its potential in treating glucose-related disorders, including type 2 diabetes mellitus and metabolic syndrome. []

Relevance: This compound, like 2-[4-(4-Bromophenyl)-tetrahydro-2H-pyran-4-yl]acetic acid, features a tetrahydropyran ring. [] The study emphasizes the pharmaceutical relevance of this ring system and its potential for developing new therapeutic agents.

Compound Description: This Schiff base hydrazone and its corresponding metal complexes were synthesized and evaluated for their antimicrobial activities. [] The complexes demonstrated enhanced antimicrobial activity compared to the parent ligand. []

Relevance: Although structurally distinct from 2-[4-(4-Bromophenyl)-tetrahydro-2H-pyran-4-yl]acetic acid, this compound showcases the use of a structurally similar pyran-2-one motif in medicinal chemistry. [] This connection highlights the versatility of this structural motif in creating compounds with potential biological applications.

3-Bromoacetyl-4-hydroxy-6-methyl-2H-pyran-2-one (bromo-DHAA)

Compound Description: This compound serves as a valuable building block in the synthesis of various heterocyclic compounds, including those incorporating pyran-2-one, pyridazine, quinoxaline, and benzothiazine moieties. [, ]

Relevance: This compound is structurally related to 2-[4-(4-Bromophenyl)-tetrahydro-2H-pyran-4-yl]acetic acid, sharing the key pyran-2-one ring system. [] Its diverse reactivity highlights the potential for modifying the 2-[4-(4-Bromophenyl)-tetrahydro-2H-pyran-4-yl]acetic acid structure to create a library of related compounds with potentially diverse biological activities.

10-substituted-3,4,10,10a-tetrahydro-2H-1,9-dioxa-4aazaphenanthrenes

Compound Description: This group of compounds was synthesized using a multi-step process starting from 2-nitrophenol. [] The synthesis involves the formation of a benzoxazinone intermediate and highlights the potential for creating diverse heterocyclic compounds from simple starting materials. []

Relevance: While structurally distinct from 2-[4-(4-Bromophenyl)-tetrahydro-2H-pyran-4-yl]acetic acid, this group of compounds exemplifies the synthesis of heterocyclic systems containing six-membered oxygen-containing rings. [] This approach may inspire similar synthetic strategies for accessing diverse analogs of the target compound.

2-Cyano-3-(dimethylamino)-N-(4-phenylthiazol-2-yl)-acrylamide

Compound Description: This enaminonitrile serves as a versatile synthon for synthesizing various heterocyclic compounds, including pyranones, chromenes, pyridines, coumarins, pyranoisoxazoles, pyranopyrazoles, and pyranopyrimidines. []

Relevance: Although structurally different from 2-[4-(4-Bromophenyl)-tetrahydro-2H-pyran-4-yl]acetic acid, this enaminonitrile exemplifies the use of multicomponent reactions in constructing diverse heterocyclic scaffolds. [] This approach could be adapted to access structurally related compounds by incorporating appropriately functionalized tetrahydropyran derivatives.

Relevance: Like 2-[4-(4-Bromophenyl)-tetrahydro-2H-pyran-4-yl]acetic acid, this compound features a tetrahydropyran ring within its structure. [] The research highlights the importance of carefully evaluating both the efficacy and safety profiles of compounds containing this ring system, considering potential species-specific differences in their pharmacological effects.

4-Ethoxymethylene-2-phenyl-5(4H)-oxazolone

Compound Description: This compound reacts with various activated methylene compounds under acidic or basic conditions to yield 2H-pyran-2-ones and fused pyran-2-ones, highlighting its utility as a synthetic intermediate. []

Relevance: This compound can be utilized in a similar manner to compound 14 to generate diverse pyran-2-one derivatives, including those potentially related to 2-[4-(4-Bromophenyl)-tetrahydro-2H-pyran-4-yl]acetic acid. [] This connection highlights the possibility of employing similar synthetic strategies to access structurally related compounds with potential biological activities.

6-(2-nitrostyryl)-2H-pyran-2-ones

Compound Description: These compounds serve as key intermediates in the synthesis of 5,6-dihydro-1H-benzo[c]quinolizin-1-ones, highlighting their utility in accessing fused heterocyclic systems. []

Relevance: This class of compounds, although structurally distinct from 2-[4-(4-Bromophenyl)-tetrahydro-2H-pyran-4-yl]acetic acid, showcases the reactivity of pyran-2-ones towards the formation of fused ring systems. [] Such reactions could potentially be adapted to synthesize structurally related compounds by incorporating a suitable tetrahydropyran derivative.

4-[(4-bromo-2-formylphenyl)(propyl)amino]butanoic acid

Compound Description: This compound serves as a key intermediate in the synthesis of a CCR5 antagonist. []

Relevance: This compound features a 4-bromophenyl group, similar to 2-[4-(4-Bromophenyl)-tetrahydro-2H-pyran-4-yl]acetic acid, emphasizing the potential for incorporating this moiety into diverse molecular frameworks. [] It also highlights a possible starting material for synthesizing related compounds by further elaboration of the butanoic acid side chain.

Properties

CAS Number

1226383-83-0

Product Name

2-[4-(4-Bromophenyl)-tetrahydro-2H-pyran-4-yl]acetic acid

IUPAC Name

2-[4-(4-bromophenyl)oxan-4-yl]acetic acid

Molecular Formula

C13H15BrO3

Molecular Weight

299.16

InChI

InChI=1S/C13H15BrO3/c14-11-3-1-10(2-4-11)13(9-12(15)16)5-7-17-8-6-13/h1-4H,5-9H2,(H,15,16)

InChI Key

HFPKEGBGYCDIHI-UHFFFAOYSA-N

SMILES

C1COCCC1(CC(=O)O)C2=CC=C(C=C2)Br

Canonical SMILES

C1COCCC1(CC(=O)O)C2=CC=C(C=C2)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.